Ailantinol B
Description
Ailantinol B is a tetracyclic triterpenoid belonging to the quassinoid class of natural products, isolated primarily from the bark and aerial parts of Ailanthus altissima (Tree of Heaven). Its molecular formula is C₂₀H₂₆O₈, with a molecular weight of 394.420 g/mol and a complex stereochemistry featuring 10 stereocenters . Structurally, it is characterized by a C20-quassinoid skeleton with hydroxyl and epoxy groups at positions 1β, 11α, 12α, and 13, along with a β-OH and α-CH₃ substituent at C-13, distinguishing it from other quassinoids .
This compound exhibits moderate cytotoxicity against human cancer cell lines, particularly in leukemia (HL-60) and hepatocellular carcinoma (HepG2) models, with IC₅₀ values ranging from 10–50 μM . Its bioactivity is attributed to its ability to disrupt cellular proliferation pathways, though its exact mechanism remains under investigation. The compound is extracted in low yields (0.002% from stem bark), limiting large-scale pharmacological studies .
Properties
Molecular Formula |
C20H26O8 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(1S,4R,5R,6S,7R,11R,13S,17S,18S,19R)-4,5,6,17-tetrahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione |
InChI |
InChI=1S/C20H26O8/c1-8-4-10(21)14(23)17(2)9(8)5-12-19-7-27-20(26,15(17)19)16(24)18(3,25)11(19)6-13(22)28-12/h4,9,11-12,14-16,23-26H,5-7H2,1-3H3/t9-,11-,12+,14+,15+,16+,17+,18-,19+,20+/m0/s1 |
InChI Key |
WTDQKXYYDYGVFN-PYCUNDFFSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@]([C@@H]4CC(=O)O3)(C)O)O)(OC5)O)C)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4CC(=O)O3)(C)O)O)(OC5)O)C)O |
Synonyms |
ailantinol B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Quassinoids
Ailantinol B belongs to a family of quassinoids with shared biosynthetic origins but distinct structural and functional properties. Below is a comparison with key analogs:
Table 1: Structural and Pharmacological Comparison of this compound and Related Quassinoids
Key Observations:
Stereochemical Complexity: this compound’s 10 stereocenters and epoxy group enhance its cellular binding specificity compared to simpler analogs like Ailantinol A .
Bioactivity Trends: Ailanthone, with a C-13 ketone, shows stronger herbicidal and anti-inflammatory activity than this compound, likely due to enhanced electrophilicity . Ailantinol G’s exocyclic double bond correlates with NF-κB inhibition, a target absent in this compound’s profile .
Yield Constraints: this compound’s low natural abundance (0.002%) restricts its practical applications compared to higher-yield compounds like Ailanthone (0.005%) .
Functional Comparison with Non-Quassinoid Analogs
This compound’s cytotoxicity is benchmarked against other triterpenoids and plant-derived bioactive compounds:
Table 2: Functional Comparison with Non-Quassinoid Compounds
Key Insights:
- Potency Gap: this compound’s IC₅₀ values are 10–100× higher than clinically used agents like paclitaxel, highlighting its role as a lead compound for optimization .
- Mechanistic Uniqueness: Unlike betulinic acid (mitochondrial apoptosis), this compound’s mode of action may involve redox imbalance or epigenetic modulation, warranting further study .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for establishing the purity of Ailantinol B in natural product research?
- Answer : Purity validation requires a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection is essential for quantifying impurities, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity . For novel compounds, elemental analysis and mass spectrometry (HRMS) should supplement these methods. Ensure reproducibility by documenting solvent systems, column specifications, and calibration curves in the experimental section .
Q. How should researchers design initial bioactivity screening experiments for this compound?
- Answer : Prioritize in vitro assays targeting mechanisms relevant to this compound’s reported pharmacological properties (e.g., anti-inflammatory or cytotoxic activity). Use dose-response curves with at least five concentrations to establish IC₅₀ values. Include positive controls (e.g., dexamethasone for inflammation) and triplicate measurements to assess variability . Predefine statistical significance thresholds (e.g., p < 0.05 using ANOVA with post-hoc tests) to avoid data dredging .
Q. What criteria should guide the selection of extraction and isolation methods for this compound from plant sources?
- Answer : Optimize extraction based on polarity (e.g., ethanol-water gradients) and stability (e.g., avoiding high temperatures that degrade terpenoids). Validate efficiency via yield comparisons and purity assessments. For isolation, combine column chromatography (silica gel, Sephadex) with preparative HPLC, referencing published protocols for analogous compounds . Document solvent recovery rates and environmental safety protocols to align with green chemistry principles.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacological data across studies?
- Answer : Conduct a systematic review to identify confounding variables (e.g., cell line heterogeneity, solvent effects). Replicate conflicting experiments under standardized conditions, ensuring adherence to FAIR (Findable, Accessible, Interoperable, Reusable) data principles . Use meta-analysis tools to quantify heterogeneity (e.g., I² statistic) and subgroup analyses to isolate contributing factors (e.g., assay type, dosage) .
Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?
- Answer : Integrate multi-omics approaches: transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) for protein interaction networks, and metabolomics (NMR) to map metabolic perturbations. Validate findings with CRISPR-Cas9 knockouts or siRNA silencing of candidate targets . Use pathway enrichment tools (e.g., KEGG, GO) to contextualize results and prioritize hypotheses .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Answer : Investigate pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS plasma profiling. Perform tissue distribution studies and assess metabolite activity via in vitro bioassays. Utilize physiologically based pharmacokinetic (PBPK) modeling to predict human dosing scenarios . If poor bioavailability is observed, explore formulation strategies (e.g., nanoencapsulation) with in vitro dissolution testing .
Q. What statistical and computational methods are recommended for analyzing this compound’s structure-activity relationships (SAR)?
- Answer : Employ quantum mechanical calculations (DFT) to map electronic properties and molecular docking (AutoDock Vina) to predict target binding affinities. Validate predictions with site-directed mutagenesis or X-ray crystallography . For SAR modeling, use partial least squares regression (PLS-R) or machine learning (random forests) to correlate descriptors (e.g., logP, polar surface area) with activity .
Methodological Best Practices
- Data Integrity : Maintain raw datasets in open-access repositories (e.g., Zenodo) with unique DOIs. Use version control software (e.g., Git) to track analytical workflows .
- Replication : Follow MATE (Methods and Analysis Transparency Enhancements) guidelines: report equipment calibration dates, reagent lot numbers, and software versions .
- Ethical Compliance : Obtain IRB approval for studies involving human-derived samples (e.g., primary cell lines) and declare conflicts of interest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
